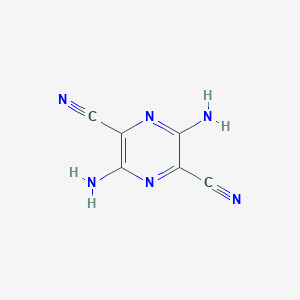

3,6-Diaminopyrazine-2,5-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Diaminopyrazine-2,5-dicarbonitrile: is an organic compound with the molecular formula C6H4N6 . It is a derivative of pyrazine, featuring two amino groups and two cyano groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminopyrazine-2,5-dicarbonitrile typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the same principles as laboratory synthesis, with adjustments to reaction conditions and purification processes to ensure scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: 3,6-Diaminopyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the cyano groups to other functional groups.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or cyano groups .

Applications De Recherche Scientifique

Chemistry: 3,6-Diaminopyrazine-2,5-dicarbonitrile is used as a building block in organic synthesis. It is involved in the synthesis of complex organic molecules and materials with specific properties .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials .

Mécanisme D'action

The mechanism of action of 3,6-Diaminopyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparaison Avec Des Composés Similaires

- 5,6-Diaminopyrazine-2,3-dicarbonitrile

- 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate

- 2,5-Pyrazinedicarbonitrile, 3,6-diamino-

Uniqueness: 3,6-Diaminopyrazine-2,5-dicarbonitrile is unique due to its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Activité Biologique

3,6-Diaminopyrazine-2,5-dicarbonitrile (DAPDC) is a significant compound in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and synthesis methods.

Molecular Structure

- Chemical Formula : C6H6N4

- Molecular Weight : 150.14 g/mol

- Functional Groups : The compound features two amine groups and two cyano groups, contributing to its reactivity and biological activity.

Synthesis Methods

DAPDC can be synthesized through various chemical reactions, including:

- Cyclization Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.

- Nucleophilic Substitution : The amine groups can engage in nucleophilic substitutions to form derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that DAPDC exhibits significant antimicrobial activity against a range of pathogens. Studies have shown:

- Effective inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

- Potential applications in developing new antibiotics due to its unique mechanism of action.

Anticancer Activity

DAPDC has been investigated for its anticancer properties, with findings suggesting:

- Cytotoxic effects on various cancer cell lines, including glioblastoma, breast, and lung cancers.

- The compound demonstrated enhanced cytotoxicity when used in combination with established chemotherapy agents, indicating potential for synergistic effects in cancer treatment .

The mechanisms through which DAPDC exerts its biological effects include:

- Inhibition of Key Enzymes : DAPDC may interact with specific enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that DAPDC can trigger apoptosis in cancer cells through intrinsic pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the effect of DAPDC on glioblastoma cells. Results showed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Combination Therapy : When combined with small molecule inhibitors targeting tyrosine kinases, DAPDC exhibited significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Activity

In a comparative analysis against standard antibiotics:

- DAPDC displayed comparable or superior activity against certain bacterial strains.

- The compound's unique structure allows it to penetrate bacterial membranes effectively.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization | Reaction under acidic conditions | 75 |

| Nucleophilic Substitution | Substitution involving amine groups | 80 |

Propriétés

IUPAC Name |

3,6-diaminopyrazine-2,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h(H2,10,11)(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDBCICANXNQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455319 |

Source

|

| Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133940-72-4 |

Source

|

| Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.